Enhanced Lewis Acidity and pKa
The introduction of fluorine and trifluoromethyl groups significantly enhances the Lewis acidity of the boronic acid center compared to the unsubstituted phenylboronic acid . For 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, the predicted pKa is 7.0 ± 0.10, which is notably lower (more acidic) than that of unsubstituted phenylboronic acid (pKa ~8.8) [1]. This increased acidity is consistent with the electron-withdrawing inductive effect of the -F and -CF₃ substituents, which stabilize the anionic boronate form and are known to accelerate the transmetalation step in Suzuki-Miyaura couplings [2].
| Evidence Dimension | pKa (Acidity) |
|---|---|
| Target Compound Data | 7.0 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid: ~8.8 |
| Quantified Difference | ΔpKa ≈ -1.8 (more acidic) |
| Conditions | Aqueous solution, predicted values |
Why This Matters
Lower pKa indicates a more electron-deficient boron center, which can lead to faster reaction rates in Suzuki couplings and potentially different selectivity, a key differentiator for reaction optimization and procurement.
- [1] ChemicalBook. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID. pKa 7.0±0.10(Predicted). https://www.chemicalbook.in. View Source
- [2] Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. 2014, 43, 412-443. DOI: 10.1039/c3cs60197h. View Source
